MARCKS Peptide(151-175), Phosphorylated

Catalog No.
S1885850
CAS No.
M.F
C₁₄₇H₂₄₆N₄₁O₄₀P₃
M. Wt
3320.80
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MARCKS Peptide(151-175), Phosphorylated

Product Name

MARCKS Peptide(151-175), Phosphorylated

Molecular Formula

C₁₄₇H₂₄₆N₄₁O₄₀P₃

Molecular Weight

3320.80

MARCKS Peptide(151-175), Phosphorylated is a phosphorylated peptide corresponding to the basic effector domain of myristoylated alanine-rich protein kinase C substrate protein (MARCKS). Phosphorylation of MARCKS Peptide (151-175) reverses its inhibition of phospholipase C (PLC)-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

MARCKS Peptide (151-175), Phosphorylated is a specific segment of the Myristoylated Alanine-Rich C Kinase Substrate protein, which plays a crucial role in cellular signaling pathways. This peptide corresponds to the basic effector domain of the MARCKS protein, which is known for its involvement in various cellular processes, including cell motility, proliferation, and differentiation. The phosphorylated form of this peptide enhances its interaction with Protein Kinase C, making it a significant substrate in biochemical assays and studies related to signal transduction pathways .

The primary chemical reaction involving MARCKS Peptide (151-175), Phosphorylated is its phosphorylation by Protein Kinase C. This reaction can be summarized as follows:

MARCKS Peptide+ATPProtein Kinase CPhosphorylated MARCKS Peptide+ADP+Pi\text{MARCKS Peptide}+\text{ATP}\xrightarrow{\text{Protein Kinase C}}\text{Phosphorylated MARCKS Peptide}+\text{ADP}+\text{Pi}

In this reaction, adenosine triphosphate (ATP) donates a phosphate group to the serine residues within the peptide, resulting in a phosphorylated product that can engage in further signaling cascades .

The phosphorylated MARCKS Peptide (151-175) exhibits several biological activities:

  • Signal Transduction: It acts as a substrate for Protein Kinase C, which is pivotal in various signaling pathways that regulate cell growth and differentiation.
  • Membrane Binding: The myristoylation of the peptide enhances its affinity for membrane structures, influencing cellular processes such as vesicle trafficking and cytoskeletal organization.
  • Cellular Motility: Through its interactions with actin and other cytoskeletal components, this peptide plays a role in cell movement and shape changes .

MARCKS Peptide (151-175), Phosphorylated can be synthesized using solid-phase peptide synthesis techniques. This method involves:

  • Coupling Amino Acids: Sequentially adding protected amino acids to a solid support.
  • Deprotection: Removing protective groups to allow for the next amino acid coupling.
  • Cleavage: Detaching the synthesized peptide from the solid support.
  • Phosphorylation: Introducing phosphate groups using specific kinases or chemical phosphorylation methods.

This approach ensures high purity and yield of the phosphorylated peptide .

MARCKS Peptide (151-175), Phosphorylated has several applications in research and clinical settings:

  • Biochemical Assays: Used as a substrate in assays for Protein Kinase C activity.
  • Cell Biology Studies: Investigating the role of MARCKS in cell signaling and motility.
  • Drug Development: Potential target for therapeutic interventions in diseases where MARCKS is implicated, such as cancer and neurological disorders .

Interaction studies involving MARCKS Peptide (151-175), Phosphorylated focus on its binding with Protein Kinase C and other cellular proteins. Techniques such as surface plasmon resonance and co-immunoprecipitation are commonly employed to elucidate these interactions. These studies reveal that phosphorylation significantly alters the binding affinities and functional outcomes of the peptide's interactions within cellular contexts .

Several compounds share structural or functional similarities with MARCKS Peptide (151-175), Phosphorylated. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Myristoylated Alanine-Rich C Kinase Substrate (1-15)Shorter sequence; involved in similar pathwaysLess extensive biological activity
Protein Kinase A SubstrateDifferent kinase specificity; involved in different signaling pathwaysTargets different cellular processes
Calmodulin-dependent Protein KinaseInvolved in calcium signaling; shares some substrate characteristicsUnique calcium-binding properties

MARCKS Peptide (151-175), Phosphorylated is unique due to its specific phosphorylation sites that enhance its interaction with Protein Kinase C, distinguishing it from other substrates that may not exhibit such specificity or affinity .

Nuclear magnetic resonance spectroscopy has provided fundamental insights into the three-dimensional structure and dynamics of the phosphorylated MARCKS peptide spanning residues 151-175 [1]. The effector domain of myristoylated alanine-rich C-kinase substrate exhibits distinct conformational characteristics when examined through high-resolution nuclear magnetic resonance techniques in various membrane-mimetic environments [1].

Structural Characterization in Bicelle Systems

High-resolution nuclear magnetic resonance measurements conducted on the MARCKS effector domain bound to negatively charged phospholipid bicelles have revealed critical information about peptide positioning and orientation [1]. The amide chemical shifts of the peptide vary between 7.9 and 8.5 parts per million when bound to bicelles, indicating the absence of regular secondary or tertiary structure [1]. The phenylalanine aromatic chemical shifts range from 7.1 to 7.3 parts per million, demonstrating minimal variation consistent with the unstructured nature of the peptide [1].

Nuclear Overhauser effect spectroscopy experiments have demonstrated intermolecular interactions between the peptide and bicelle lipids [1]. Selective excitation techniques employed in omega-2-selective nuclear Overhauser effect spectroscopy reveal crosspeaks between phenylalanine aromatic protons and lipid acyl chain methylenes at positions 4-13 [1]. These crosspeaks appear at short mixing times of 50 and 100 milliseconds, indicating close proximity of less than 5 angstroms between aromatic residues and hydrocarbon chains [1].

Membrane Penetration and Positioning

Paramagnetic enhancement studies using molecular oxygen have provided quantitative data on the membrane insertion depth of the MARCKS peptide [1]. The effect of 17 atmospheres of molecular oxygen on proton spin-lattice relaxation rates demonstrates that phenylalanine aromatic protons experience relaxation enhancement similar to protons in the upper portion of lipid acyl chains [1]. This positioning places the aromatic rings between acyl chain carbon-4 and carbon-9 positions, several angstroms within the lipid hydrocarbon region [1].

Amide-water proton exchange rate measurements reveal that the peptide backbone remains accessible to water molecules when bound to bicelles [1]. Exchange rates show minimal reduction compared to solution conditions, with bicelle-bound peptide exhibiting rates of 13-15 inverse seconds compared to 13-22 inverse seconds in aqueous solution [1]. These findings indicate that the amide groups reside at or near the bilayer surface in an interfacial region accessible to water [1].

Conformational Dynamics and Flexibility

The MARCKS effector domain demonstrates significant conformational flexibility in both solution and membrane-bound states [2]. Crystal structure analysis of the calmodulin-binding domain peptide in complex with calcium-calmodulin reveals that the domain assumes a flexible conformation [2]. The structure shows that the hydrophobic pocket of the calmodulin amino-terminal lobe, commonly observed in other calcium-calmodulin-target peptide complexes, is not involved in the interaction [2].

Nuclear magnetic resonance studies indicate that the peptide lacks stable secondary structure elements [3]. Circular dichroism spectroscopy confirms the absence of significant alpha-helical or beta-sheet content, with the peptide exhibiting characteristics of an extended, unstructured conformation [3]. Phosphorylation-induced structural changes create a more compact structure compared to the extended conformation of the unphosphorylated form [3].

Phosphorylation-Induced Structural Rearrangements

Phosphorylation of the MARCKS effector domain induces significant conformational changes that alter the peptide's membrane binding properties and biological function [3]. The introduction of negatively charged phosphate groups at serine residues creates both local and global structural rearrangements that modify the peptide's three-dimensional organization [3].

Local Conformational Changes

Phosphorylation of serine residues at positions 152, 156, and 163 introduces negative charges that disrupt the extended conformation characteristic of the unphosphorylated peptide [3]. Nuclear magnetic resonance analysis reveals that phosphorylated MARCKS peptide assumes a more compact structure compared to the extended configuration of the unphosphorylated form [3]. This structural compaction results from intramolecular electrostatic interactions between the newly introduced phosphate groups and positively charged lysine residues [3].

Circular dichroism spectroscopy studies demonstrate measurable changes in the peptide's secondary structure content upon phosphorylation [6]. The phosphorylated form exhibits altered spectral characteristics consistent with increased structural constraint and reduced conformational flexibility [6]. Molecular dynamics simulations confirm that phosphorylation creates a boat-like conformation where the peptide adopts a more rigid three-dimensional arrangement [6].

Global Structural Reorganization

The phosphorylation-induced structural changes extend beyond local modifications to encompass global peptide reorganization [3]. Distance measurements between terminal lysine residues show significant reduction in the phosphorylated state, with end-to-end distances decreasing from approximately 60 angstroms to 50 angstroms [6]. This compaction reflects the transition from an extended membrane-associated conformation to a more globular cytosolic structure [6].

Computational analysis reveals that phosphorylation alters the distribution of hydrophobic phenylalanine residues within the peptide structure [6]. In the unphosphorylated state, these aromatic residues orient toward membrane insertion, while phosphorylation promotes their burial within the peptide core through intramolecular interactions [6]. This reorganization contributes to the reduced membrane affinity of the phosphorylated form [6].

Membrane Binding Affinity Modulation

Phosphorylation dramatically reduces the membrane binding affinity of the MARCKS effector domain through multiple mechanisms [7]. The introduction of negative charges decreases the net positive charge from +13 to +7, directly weakening electrostatic attraction to anionic membrane surfaces [7]. Additionally, the conformational compaction reduces the effective contact area between the peptide and membrane interface [7].

Experimental measurements demonstrate that phosphorylation decreases the apparent dissociation constant by more than 10-fold [7]. Fluorescence anisotropy assays reveal binding constants in the micromolar range for phosphorylated peptide compared to nanomolar affinities for the unphosphorylated form [8]. This affinity reduction correlates with decreased phosphatidylinositol 4,5-bisphosphate sequestration and enhanced peptide mobility within cellular environments [7].

Phosphorylation StateNet ChargeMembrane Binding AffinityStructural Characteristics
Unphosphorylated+13High (nanomolar range)Extended, membrane-penetrating
Phosphorylated+7Low (micromolar range)Compact, reduced membrane contact

Functional Implications of Structural Changes

The phosphorylation-induced structural rearrangements have profound implications for MARCKS peptide function in cellular signaling [7]. The conformational transition from extended to compact structure facilitates translocation from membrane to cytosolic compartments [7]. This relocalization releases sequestered phosphatidylinositol 4,5-bisphosphate molecules, making them available for phospholipase C-mediated hydrolysis and downstream signaling events [7].

The structural changes also modify the peptide's interactions with other cellular proteins [9]. In the phosphorylated state, the peptide exhibits altered binding to actin filaments and reduced capacity for cross-linking cytoskeletal elements [3]. These modifications contribute to changes in cell morphology and membrane dynamics associated with MARCKS phosphorylation [9].

Phosphatidylinositol 4,5-Bisphosphate Sequestration Mechanisms

The phosphorylated myristoylated alanine-rich C-kinase substrate peptide (151-175) exhibits remarkable specificity for phosphatidylinositol 4,5-bisphosphate, establishing it as a primary regulatory mechanism for cellular phosphoinositide metabolism. This peptide demonstrates extraordinary binding affinity for phosphatidylinositol 4,5-bisphosphate, with dissociation constants in the nanomolar range, making it one of the most potent phosphatidylinositol 4,5-bisphosphate-binding peptides characterized to date [1] [2] [3].

The sequestration mechanism operates through a sophisticated molecular recognition system where the peptide forms stable complexes with phosphatidylinositol 4,5-bisphosphate molecules at the plasma membrane. Experimental evidence demonstrates that each myristoylated alanine-rich C-kinase substrate peptide (151-175) molecule can bind approximately three to four phosphatidylinositol 4,5-bisphosphate molecules simultaneously, creating an electroneutral complex that effectively sequesters these critical signaling lipids from other cellular processes [1] [2]. This stoichiometric relationship is maintained across various membrane compositions, indicating a highly conserved binding mechanism that has evolved to precisely regulate phosphatidylinositol 4,5-bisphosphate availability.

The functional significance of this sequestration extends beyond simple lipid binding, as it represents a sophisticated buffering system that maintains phosphatidylinositol 4,5-bisphosphate homeostasis within cellular membranes. When the peptide is in its unphosphorylated state, it maintains tight association with membrane phosphatidylinositol 4,5-bisphosphate, effectively reducing the pool of available phosphatidylinositol 4,5-bisphosphate for downstream signaling processes such as phospholipase C activation and phosphoinositide 3-kinase signaling [2] [3]. Upon phosphorylation, the peptide rapidly releases sequestered phosphatidylinositol 4,5-bisphosphate, providing an immediate source of signaling lipids for cellular responses.

Electrostatic Binding Thermodynamics

The electrostatic interactions between the phosphorylated myristoylated alanine-rich C-kinase substrate peptide (151-175) and phosphatidylinositol 4,5-bisphosphate represent a paradigm of precise molecular recognition driven by complementary charge distributions and optimized binding geometries. The peptide contains thirteen basic residues, predominantly lysine and arginine, which create a highly positive electrostatic potential that precisely matches the negative charge distribution of phosphatidylinositol 4,5-bisphosphate headgroups [2] [3] [4].

Thermodynamic analysis reveals that the electrostatic binding energy contributes approximately 0.8 kilocalories per mole per lysine residue, establishing a quantitative framework for understanding the driving forces behind this high-affinity interaction [5]. This energy contribution is remarkably consistent across different experimental conditions, suggesting that the electrostatic interactions follow predictable thermodynamic principles that can be modeled using classical electrostatic theory combined with membrane-specific parameters.

The binding thermodynamics are further enhanced by the unique properties of the membrane environment, where the effective dielectric constant at the membrane interface is approximately 55, intermediate between bulk water and the hydrophobic membrane core [5]. This intermediate dielectric environment optimizes the electrostatic interactions by providing sufficient screening to prevent nonspecific aggregation while maintaining strong specific binding between the peptide and phosphatidylinositol 4,5-bisphosphate.

Experimental measurements demonstrate that the apparent binding constant for the peptide-phosphatidylinositol 4,5-bisphosphate interaction reaches values of 10^8 M^-1 under physiological conditions, indicating extraordinarily high binding affinity that rivals many protein-protein interactions [2] [3]. This high affinity is achieved through cooperative binding mechanisms, as evidenced by Hill coefficients of approximately 8, suggesting that multiple binding sites on the peptide work together to achieve maximum binding efficiency [6].

The sensitivity of these electrostatic interactions to ionic strength provides additional insight into the binding mechanism. Increasing salt concentration from 100 to 500 millimolar decreases binding affinity by approximately 100-fold, confirming the electrostatic nature of the interaction and providing a physiological mechanism for modulating binding strength in response to cellular conditions [1] [2]. This ionic strength dependence also explains how cells can fine-tune the peptide-phosphatidylinositol 4,5-bisphosphate interaction in response to changes in intracellular ion concentrations.

Phosphatidylinositol 4,5-Bisphosphate Clustering Dynamics at Plasma Membrane Microdomains

The phosphorylated myristoylated alanine-rich C-kinase substrate peptide (151-175) plays a pivotal role in organizing phosphatidylinositol 4,5-bisphosphate into distinct microdomains within the plasma membrane, creating specialized signaling platforms that facilitate efficient signal transduction. These microdomains represent highly organized membrane regions where phosphatidylinositol 4,5-bisphosphate molecules cluster together in response to the peptide's unique electrostatic properties [7] [8] [9].

The clustering dynamics are governed by specific ion effects that create distinct patterns of phosphatidylinositol 4,5-bisphosphate organization. In the presence of calcium ions, phosphatidylinositol 4,5-bisphosphate molecules form large, stable clusters with a bimodal size distribution, where approximately 21% of molecules exist as monomers while the remainder form clusters of varying sizes, with the largest clusters containing six or more molecules [7] [9]. This calcium-mediated clustering occurs through bridging interactions where calcium ions link phosphatidylinositol 4,5-bisphosphate dimers that are already formed through electrostatic interactions with the peptide.

The clustering mechanism involves a sophisticated interplay between different cation types, each contributing unique properties to the overall organization. Sodium ions promote moderate clustering by adding phosphatidylinositol 4,5-bisphosphate monomers to existing clusters, while potassium ions show minimal clustering effects, with approximately 70% of phosphatidylinositol 4,5-bisphosphate remaining as monomers [7] [9]. The synergistic effect of calcium and potassium ions creates the most stable and functional clustering patterns, with large clusters (containing five or more molecules) representing 7.8% of the total population.

The temporal dynamics of these clusters reveal complex assembly and disassembly processes that occur on multiple timescales. Calcium-containing systems preferentially undergo two-step transitions, where dimers associate to form tetramers, and tetramers combine to form hexamers, following a cooperative assembly mechanism [7]. In contrast, systems containing only monovalent cations show predominantly single-molecule additions and dissociations, resulting in less stable and smaller clusters.

The membrane association index, which quantifies the concentration of freely available phosphatidylinositol 4,5-bisphosphate at the plasma membrane, increases significantly in the presence of membrane-bound myristoylated alanine-rich C-kinase substrate peptide, demonstrating the peptide's role in maintaining phosphatidylinositol 4,5-bisphosphate availability within specific membrane regions [10] [8]. This spatial organization creates functional microdomains where phosphatidylinositol 4,5-bisphosphate-dependent processes can occur with enhanced efficiency and specificity.

The biological significance of these clustering dynamics extends to the regulation of membrane curvature and the formation of specialized membrane structures. The peptide preferentially binds to highly curved membrane regions, with binding affinity increasing inversely with vesicle size [11] [12]. This curvature-sensing property allows the peptide to concentrate phosphatidylinositol 4,5-bisphosphate in regions of membrane deformation, potentially facilitating processes such as endocytosis, exocytosis, and membrane fusion.

Phosphorylation of the peptide dramatically alters these clustering dynamics by reducing the electrostatic attraction between the peptide and phosphatidylinositol 4,5-bisphosphate, leading to rapid dissociation and redistribution of the lipid clusters [13] [14]. This phosphorylation-induced reorganization occurs with kinetics characterized by half-times of less than 30 seconds, providing a rapid mechanism for cells to redistribute phosphatidylinositol 4,5-bisphosphate in response to signaling events.

Sequence

One Letter Code: KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK

Dates

Last modified: 07-21-2023

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